molecular formula C20H23N3O5 B2610596 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1421476-67-6

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2610596
CAS No.: 1421476-67-6
M. Wt: 385.42
InChI Key: QAXQQTLSNDJCEJ-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide linkage

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps:

    Formation of the furan-2-yl-hydroxypropyl intermediate: This can be achieved through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under basic conditions.

    Synthesis of the oxalamide linkage: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Coupling with the pyrrolidinylphenyl group: Finally, the oxalamide intermediate is coupled with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxalamide linkage can be reduced to form amines or other reduced products.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide linkage may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxypropyl group may enhance solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methylphenyl)oxalamide: Lacks the pyrrolidinyl group, which may affect its biological activity.

    N1-(3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Lacks the furan ring, which may reduce its reactivity in certain chemical reactions.

    N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyl)oxalamide: Lacks the methyl and pyrrolidinyl groups, which may alter its physical and chemical properties.

Uniqueness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both the furan ring and the pyrrolidinyl group may enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13-6-7-14(12-15(13)23-10-2-5-18(23)25)22-20(27)19(26)21-9-8-16(24)17-4-3-11-28-17/h3-4,6-7,11-12,16,24H,2,5,8-10H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXQQTLSNDJCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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